molecular formula C13H14N2O3S B7540794 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid

2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid

Cat. No. B7540794
M. Wt: 278.33 g/mol
InChI Key: FWDYJJUWZOXCHT-UHFFFAOYSA-N
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Description

2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid involves the inhibition of enzymes that are involved in cellular processes. Specifically, it has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential for DNA replication and protein synthesis, respectively. This inhibition leads to the disruption of these cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid have been extensively studied. It has been shown to have antitumor, antiviral, and antibacterial activities. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid in lab experiments are its high purity and good yields during synthesis. Additionally, its inhibitory effects on enzymes make it a potential candidate for the development of new drugs. The limitations of using this compound in lab experiments are the potential toxicity and side effects that may arise from its use.

Future Directions

There are several future directions for the study of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid. One direction is the development of new drugs that target the enzymes that this compound inhibits. Another direction is the study of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, the study of its potential toxicity and side effects is important for its safe use in lab experiments and potential clinical applications.
In conclusion, 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its inhibitory effects on enzymes make it a potential candidate for the development of new drugs. Its biochemical and physiological effects have been studied, and its future directions include the development of new drugs and the study of its anti-inflammatory properties and potential toxicity.

Synthesis Methods

The synthesis of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid involves the reaction of 2-(methylthio)acetic acid with 8-methyl-4-oxo-4,6,7,8-tetrahydro-pyrido[1,2-a]pyrimidine-2-carbaldehyde in the presence of a base. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid has been studied for its potential use in scientific research applications. It has been shown to have inhibitory effects on certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This makes it a potential candidate for the development of new drugs that target these enzymes.

properties

IUPAC Name

2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-3-4-15-11(5-8)14-10(6-12(15)16)7-19-9(2)13(17)18/h3-6,9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDYJJUWZOXCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CSC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid

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